molecular formula C19H16ClNO4 B11402094 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11402094
M. Wt: 357.8 g/mol
InChI Key: STESIIJZVPDGFU-UHFFFAOYSA-N
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Description

11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps. One common approach starts with the preparation of a key intermediate, such as 1-chloro-11-oxo-3,4-dihydro-11H-chromeno[4,3-b]quinoline-2-carboxaldehyde . This intermediate is then subjected to various reactions, including condensation with substituted hydrazines, 1,3-N,N-binucleophiles, and 1,4-binucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart from these similar compounds is its unique combination of chromeno, oxazin, and cyclopenta ring systems. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

8-chloro-4-(furan-2-ylmethyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C19H16ClNO4/c20-16-7-14-12-4-1-5-13(12)19(22)25-17(14)15-9-21(10-24-18(15)16)8-11-3-2-6-23-11/h2-3,6-7H,1,4-5,8-10H2

InChI Key

STESIIJZVPDGFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=CO5

Origin of Product

United States

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